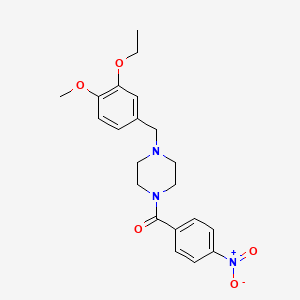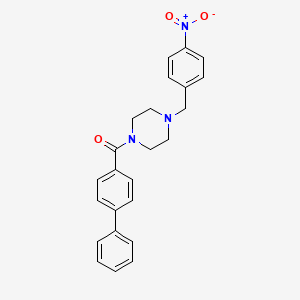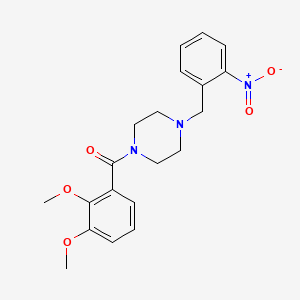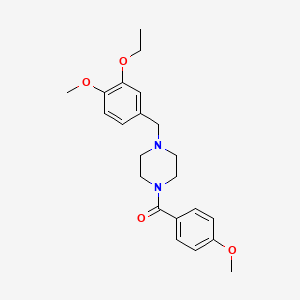
1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzoyl)piperazine
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzoyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to have potential as a novel antipsychotic agent due to its ability to modulate dopamine and serotonin receptors. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, this compound also has limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzoyl)piperazine, including the development of more potent and selective derivatives, the optimization of synthesis methods, and the exploration of its potential for the treatment of other neurological disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
properties
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-21-15-17(5-10-20(21)27-3)16-23-11-13-24(14-12-23)22(25)18-6-8-19(26-2)9-7-18/h5-10,15H,4,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHIHYSJIRPRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



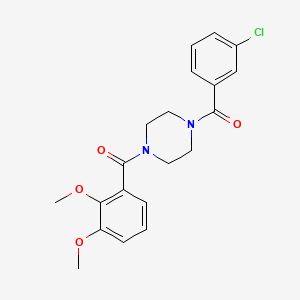

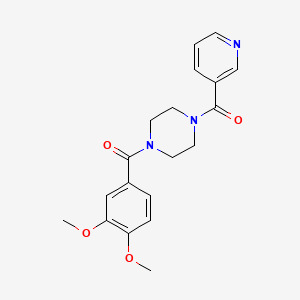
![1-[(4-chlorophenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3467332.png)

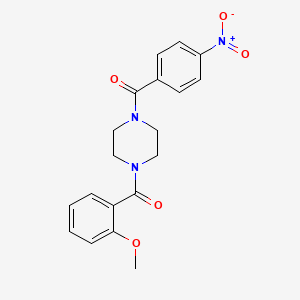
![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467349.png)

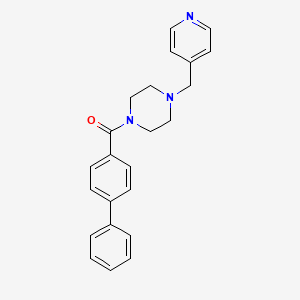

![1-[4-(methylthio)benzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3467391.png)
